molecular formula C6H7BrClNO B2696278 O-(3-bromophenyl)hydroxylamine hydrochloride CAS No. 1387003-36-2

O-(3-bromophenyl)hydroxylamine hydrochloride

Cat. No. B2696278
CAS RN: 1387003-36-2
M. Wt: 224.48
InChI Key: ZIODZTWAKZFOKV-UHFFFAOYSA-N
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Description

“O-(3-bromophenyl)hydroxylamine hydrochloride” is a chemical compound with the CAS number 1387003-36-2 . It has a molecular formula of C6H7BrClNO and a molecular weight of 224.48 . The compound is solid in physical form .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to participate in various chemical reactions. For instance, they can undergo Pd-catalyzed O-arylation with aryl chlorides, bromides, and iodides .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular formula is C6H7BrClNO and it has a molecular weight of 224.48 .

Scientific Research Applications

1. Synthesis and Biological Activity Studies

A notable application of O-(3-bromophenyl)hydroxylamine hydrochloride is in the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel oxime-containing pyrazole derivatives, achieved by reacting ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-bromo-1-phenylethanone followed by reaction with hydroxylamine hydrochloride, has shown dose- and time-dependent inhibition of proliferation in A549 lung cancer cells. The inhibition of growth is mainly attributed to the induction of autophagy, highlighting the compound's role in developing new therapeutic agents (Zheng et al., 2010).

2. Environmental Chemistry and Toxicology

The degradation products of related compounds, such as benzophenone-3 in chlorinated seawater swimming pools, have been studied to understand the environmental impact of organic pollutants. While not directly related to this compound, these studies reflect the broader interest in the environmental fate and transformation of brominated organic compounds (Manasfi et al., 2015).

3. Chemical Synthesis and Reactivity

The compound has also been involved in research focusing on the synthesis of hetero annulated carbazoles, showcasing its utility in creating complex molecular structures. These synthesized compounds have been screened for in vitro antitumor activity, indicating the potential for discovering new antitumor agents (Murali et al., 2017).

4. Analytical Chemistry Applications

In analytical chemistry, phosphotungstic acid immobilized on multiwalled carbon nanotubes with cetyltrimethyl ammonium bromide as the molecular linker has shown enhanced oxidation of hydroxylamine. This demonstrates the compound's relevance in developing sensitive methods for detecting mutagens and toxins in environmental and industrial contexts (Yang et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

O-(3-bromophenyl)hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIODZTWAKZFOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1387003-36-2
Record name O-(3-bromophenyl)hydroxylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromophenoxy)isoindoline-1,3-dione (1.85 g, 5.82 mmol) in chloroform (50 mL) and methanol (5.6 mL) under a nitrogen atmosphere was added hydrazine hydrate (0.88 mL, 17.4 mmol). The reaction mixture was stirred at ambient temperature for 15 h and concentrated in vacuo to give the crude product which was purified by flash column chromatography (SiO2, 70:30 hexanes/ethyl acetate). After removal of solvent in vacuo the free base was treated directly with 1.25M hydrochloric acid in methanol (25 mL). The resulting solution was concentrated in vacuo and the residue washed with ethyl acetate/hexane (5:95) to give O-(3-bromophenyl)hydroxylamine hydrochloride as a pale yellow solid: 1H NMR (CD3OD, 300 MHz) δ 7.43-7.36 (m, 3H), 7.18 (dt, J=7.8, 1.8 Hz, 1H); ESI MS m/z 187 [M+H]+
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One

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